(Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one
Description
The compound (Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone family, characterized by a five-membered pyrazol-5-one ring fused with a chromene moiety. The Z-configuration of the methylidene group at position 4 is critical for its stereochemical properties. The 2-methylchromene substituent introduces π-conjugation, while the phenyl group at position 1 enhances hydrophobic interactions.
Properties
IUPAC Name |
(4Z)-5-methyl-4-[(2-methyl-2H-chromen-3-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-19(21(24)23(22-14)18-9-4-3-5-10-18)13-17-12-16-8-6-7-11-20(16)25-15(17)2/h3-13,15H,1-2H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWFTWODSVKPGO-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one, a compound with the CAS number 867136-62-7, belongs to a class of pyrazole derivatives that have attracted significant attention due to their diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.
The molecular formula of the compound is with a molecular weight of 330.4 g/mol. Its structure features a pyrazole ring fused with a chromene moiety, which is known for contributing to various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable antibacterial and antifungal activities. For instance:
- Antibacterial Studies : A series of compounds structurally related to this compound were evaluated against both Gram-positive and Gram-negative bacteria. Compounds 4d, 4h, and 4i displayed significant antibacterial activity compared to ciprofloxacin, a standard antibiotic .
| Compound | Activity Type | Bacterial Strains Tested | Result |
|---|---|---|---|
| 4d | Antibacterial | Gram-positive | Significant |
| 4h | Antibacterial | Gram-negative | Significant |
| 4i | Antibacterial | Both | Significant |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown efficacy against various cancer cell lines:
- Inhibition of Cancer Cell Proliferation : Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of several cancer types, including lung, breast, and liver cancers. Specifically, derivatives have demonstrated inhibitory effects on targets such as topoisomerase II and EGFR .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 10 | |
| Breast Cancer | MDA-MB-231 | 15 | |
| Liver Cancer | HepG2 | 12 |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated:
- Radical Scavenging Ability : In vitro assays indicated that the compound exhibited higher radical scavenging activity compared to standard antioxidants like Trolox. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Coumarin Derivatives : A study synthesized various coumarin derivatives and evaluated their antimicrobial and antioxidant activities. The results indicated that certain derivatives showed enhanced biological activity compared to traditional agents .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression. The findings support its potential as a lead compound for further development .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. Studies have shown that (Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized to yield compounds with potent antibacterial and antifungal activities. For instance, derivatives synthesized via one-pot condensation reactions demonstrated broad-spectrum antibacterial effects against various strains of bacteria, making them potential candidates for new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various studies. The presence of the chromene group is believed to contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress. In vitro assays have shown that certain derivatives possess higher radical scavenging abilities compared to established antioxidant controls .
Anti-inflammatory Effects
Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties. The pyrazolone moiety is known for its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory pathways . This suggests a potential application in treating inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
Case Study 1: Synthesis and Biological Evaluation
In a study published in the Molecules journal, researchers synthesized various derivatives of pyrazolone and evaluated their biological activities. Among these, specific derivatives exhibited notable antimicrobial and antioxidant activities, confirming the potential of this compound as a lead compound for further development in drug discovery .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These computational methods indicate that this compound can effectively interact with proteins involved in disease pathways, suggesting its utility in rational drug design .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrazolone derivatives exhibit diverse biological and material properties depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of analogs reveal trends in molecular geometry and supramolecular interactions:
Table 2: Crystallographic Data Comparison
Notable Features:
Q & A
Basic Research Questions
Q. What are the conventional and non-conventional synthetic routes for preparing (Z)-3-methyl-4-((2-methyl-2H-chromen-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazolone derivatives and substituted chromene aldehydes. Conventional methods involve refluxing equimolar amounts of 3-formylchromone and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol with catalytic acetic acid. Non-conventional approaches, such as ultrasound-assisted synthesis, enhance reaction efficiency by reducing reaction time and improving yields through cavitation effects. Ultrasound promotes better mixing and energy transfer, particularly useful for sterically hindered intermediates .
Q. What spectroscopic and crystallographic techniques are critical for confirming the Z-configuration of the methylene group?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguously determining the Z-configuration, as it provides precise spatial arrangement of substituents around the methylene group. For example, triclinic crystal systems (space group P1) with specific unit cell parameters (e.g., a = 7.4305 Å, b = 11.069 Å, c = 13.518 Å) are reported for analogous compounds . Complementary techniques include:
- NMR : Observation of coupling constants (J = 10–12 Hz) between the methylene proton and adjacent groups.
- IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) bonds .
Advanced Research Questions
Q. How can Z/E selectivity be optimized during synthesis?
- Methodological Answer : Z/E selectivity depends on steric and electronic factors. Bulky substituents on the chromene or pyrazolone moieties favor the Z-configuration due to reduced steric repulsion. Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) stabilize transition states, while non-polar solvents may favor thermodynamic control. Kinetic studies using time-resolved NMR can identify optimal reaction windows to maximize Z-selectivity .
Q. What strategies resolve discrepancies in reported spectroscopic data for structurally similar pyrazolone derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or crystallographic disorder. For example, corrigenda in Acta Crystallographica highlight the importance of re-examining synthetic protocols and validating structures via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY to confirm spatial proximity of substituents). Collaborative data sharing through platforms like the Cambridge Structural Database (CSD) ensures consistency .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
- Methodological Answer : Hydrogen bonding (e.g., N–H···O) and π-π stacking interactions dominate packing behavior. In triclinic systems, molecules often form dimers via N–H···O bonds (bond lengths ~2.8–3.0 Å), while aromatic rings stack at angles of 3.5–4.0 Å. Computational modeling (e.g., Hirshfeld surface analysis) quantifies these interactions and predicts solubility or stability trends .
Q. What computational methods aid in predicting the reactivity of this compound in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. For example, the methylene group’s electron-deficient nature (LUMO localization) makes it susceptible to nucleophilic additions. Molecular dynamics simulations further assess solvent effects on reaction pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of structurally related pyrazolones?
- Methodological Answer : Variations in bioactivity often stem from differences in stereochemistry or purity. Rigorous chromatographic purification (e.g., HPLC with chiral columns) ensures enantiomeric purity. Comparative studies using standardized assays (e.g., enzyme inhibition IC₅₀) under controlled conditions (pH, temperature) minimize experimental variability. Meta-analyses of literature data can identify trends obscured by methodological differences .
Experimental Design Considerations
Q. What are best practices for scaling up synthesis while maintaining Z-configuration fidelity?
- Methodological Answer : Pilot-scale reactions should replicate small-scale conditions (solvent, catalyst loading) while monitoring exothermicity. Continuous flow reactors improve heat/mass transfer for larger volumes. In-line FTIR or Raman spectroscopy enables real-time monitoring of Z/E ratios. Post-synthesis recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
